molecular formula C62H78N12O11S2 B12396626 RC-160 [Lys(Boc)]

RC-160 [Lys(Boc)]

Cat. No.: B12396626
M. Wt: 1231.5 g/mol
InChI Key: SRLZWSWQQDQBRK-CBJQQZJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RC-160 [Lys(Boc)] is an octapeptide and a somatostatin analog. Somatostatin is a hormone that inhibits the release of several other hormones, including growth hormone and insulin. RC-160 [Lys(Boc)] has been studied for its potential therapeutic applications, particularly in the treatment of various cancers and endocrine disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

RC-160 [Lys(Boc)] is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) group is used to protect the lysine residue during the synthesis .

Industrial Production Methods

Industrial production of RC-160 [Lys(Boc)] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

RC-160 [Lys(Boc)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

RC-160 [Lys(Boc)] has a wide range of scientific research applications:

Mechanism of Action

RC-160 [Lys(Boc)] exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones and growth factors, such as insulin-like growth factor 1 (IGF-1) and prolactin. The inhibition of these factors leads to reduced cell proliferation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RC-160 [Lys(Boc)] is unique due to its specific amino acid sequence and the presence of the Boc-protected lysine residue. This modification enhances its stability and allows for targeted delivery in therapeutic applications .

Properties

Molecular Formula

C62H78N12O11S2

Molecular Weight

1231.5 g/mol

IUPAC Name

tert-butyl N-[4-[(4R,7S,10S,13R,16S,19R)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]butyl]carbamate

InChI

InChI=1S/C62H78N12O11S2/c1-35(2)52-60(83)73-51(58(81)69-47(53(64)76)29-38-31-66-44-19-11-9-17-41(38)44)34-87-86-33-50(72-54(77)43(63)27-36-15-7-6-8-16-36)59(82)70-48(28-37-22-24-40(75)25-23-37)56(79)71-49(30-39-32-67-45-20-12-10-18-42(39)45)57(80)68-46(55(78)74-52)21-13-14-26-65-61(84)85-62(3,4)5/h6-12,15-20,22-25,31-32,35,43,46-52,66-67,75H,13-14,21,26-30,33-34,63H2,1-5H3,(H2,64,76)(H,65,84)(H,68,80)(H,69,81)(H,70,82)(H,71,79)(H,72,77)(H,73,83)(H,74,78)/t43-,46+,47+,48+,49-,50+,51+,52+/m1/s1

InChI Key

SRLZWSWQQDQBRK-CBJQQZJCSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.